6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class of compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of chloro and fluoro substituents in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.
2-phenyl-1H-benzimidazole: The core structure of the target compound.
Other Benzimidazole Derivatives: Compounds with similar structures but different substituents, such as 2-chloro-1H-benzimidazole.
Uniqueness
6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
6-chloro-1-[(2-chloro-6-fluorophenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYOUHRLMHXJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)F)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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